PF-05231023

Vue d'ensemble

Description

PF-05231023 est un analogue à action prolongée du facteur de croissance des fibroblastes 21 (FGF21), une hormone qui joue un rôle crucial dans la régulation de l’homéostasie énergétique, lipidique et glucidique. Ce composé s’est révélé prometteur pour la réduction du poids corporel et l’amélioration des profils lipidiques chez les primates non humains et les humains atteints de diabète de type 2 .

Applications De Recherche Scientifique

PF-05231023 has been extensively studied for its potential therapeutic applications in various fields:

Medicine: It has shown promise in treating obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) by reducing body weight, improving lipid profiles, and exerting hepatoprotective effects .

Biology: This compound is used in research to understand the role of FGF21 in metabolic regulation and its potential as a therapeutic target

Chemistry: The compound is studied for its unique biochemical properties and interactions with its receptors.

Industry: This compound is being explored for its potential in developing new pharmacotherapies for metabolic diseases

Mécanisme D'action

PF-05231023 exerce ses effets en se liant au récepteur FGFR1c et à son cofacteur, la bêta-klotho . Cette liaison active les voies de signalisation en aval qui régulent la dépense énergétique, le métabolisme du glucose et l’homéostasie lipidique. Dans le système nerveux central, le FGF21 peut modifier le métabolisme en affectant le rythme circadien . En périphérie, le tissu adipeux est considéré comme la principale cible, avec des effets en aval médiés par l’adiponectine dans le foie .

Analyse Biochimique

Biochemical Properties

PF-05231023 plays a crucial role in biochemical reactions by mimicking the activity of fibroblast growth factor 21 (FGF21). It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) and its co-receptor, β-Klotho. This interaction activates downstream signaling pathways that regulate glucose and lipid metabolism. Additionally, this compound has been shown to interact with enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase, thereby influencing lipid synthesis and breakdown .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In hepatocytes, this compound has been shown to reduce lipid accumulation and improve insulin sensitivity. This compound also influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. Furthermore, this compound has been observed to modulate gene expression related to lipid metabolism and inflammation, leading to improved metabolic profiles in treated cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor. Upon binding, this compound activates the FGFR signaling cascade, leading to the phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK1/2) and protein kinase B (AKT). This activation results in the modulation of various metabolic pathways, including glucose uptake, lipid metabolism, and energy expenditure. Additionally, this compound has been shown to inhibit the activity of enzymes involved in lipid synthesis, further contributing to its metabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and retains its activity for extended periods. Its effects on cellular function may vary depending on the duration of treatment. Long-term exposure to this compound has been associated with sustained improvements in metabolic parameters, such as reduced lipid accumulation and improved insulin sensitivity. Additionally, this compound has been shown to have a prolonged half-life, allowing for less frequent dosing in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and non-human primates, this compound has been shown to decrease body weight and improve metabolic profiles in a dose-dependent manner. Higher doses of this compound have been associated with more pronounced effects on lipid metabolism and glucose homeostasis. At very high doses, this compound may exhibit toxic or adverse effects, such as liver toxicity and altered liver enzyme levels. Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid synthesis and breakdown. Additionally, this compound modulates the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating AMPK, this compound promotes glucose uptake and fatty acid oxidation, leading to improved metabolic profiles in treated cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to bind to the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor, facilitating its uptake and distribution within target cells. Additionally, this compound may interact with other transporters and binding proteins that influence its localization and accumulation within tissues. These interactions play a crucial role in determining the efficacy and potency of this compound in various experimental settings .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with the fibroblast growth factor receptor (FGFR) and β-Klotho co-receptor. Upon binding to these receptors, this compound is internalized and transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus. This localization is essential for the activation of downstream signaling pathways and the modulation of metabolic processes. Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

PF-05231023 est synthétisé par conjugaison covalente de deux molécules [des-His1, Ala129Cys]FGF21 modifiées à un échafaudage d’immunoglobuline G1 (IgG1) humaine non ciblante . Les conditions réactionnelles impliquent généralement l’utilisation d’un solvant approprié comme le diméthylsulfoxyde (DMSO) et des réglages de température contrôlés pour garantir la stabilité et l’activité du produit final .

Méthodes de production industrielle

La production industrielle de this compound implique des processus biotechnologiques à grande échelle, notamment la technologie de l’ADN recombinant pour produire les molécules FGF21 modifiées et la conjugaison ultérieure à l’échafaudage IgG1. Le processus de production est optimisé pour garantir un rendement élevé et une pureté élevée, avec des mesures rigoureuses de contrôle qualité en place .

Analyse Des Réactions Chimiques

Types de réactions

PF-05231023 subit principalement des réactions biochimiques plutôt que des réactions chimiques traditionnelles. Celles-ci comprennent la liaison à son récepteur, le récepteur du facteur de croissance des fibroblastes 1c (FGFR1c), et à son cofacteur, la bêta-klotho .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de this compound comprennent des molécules FGF21 modifiées, un échafaudage d’IgG1 humaine et des solvants comme le DMSO . Les conditions réactionnelles sont soigneusement contrôlées pour maintenir l’intégrité et l’activité du composé.

Principaux produits formés

Le principal produit formé lors de la synthèse de this compound est le complexe FGF21-IgG1 conjugué, qui conserve l’activité biologique du FGF21 et présente une demi-vie et une stabilité prolongées .

Applications de recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

Médecine : Il s’est révélé prometteur dans le traitement de l’obésité, du diabète de type 2 et de la stéatohépatite non alcoolique (NASH) en réduisant le poids corporel, en améliorant les profils lipidiques et en exerçant des effets hépatoprotecteurs .

Biologie : This compound est utilisé en recherche pour comprendre le rôle du FGF21 dans la régulation métabolique et son potentiel comme cible thérapeutique

Industrie : This compound est étudié pour son potentiel de développement de nouvelles pharmacothérapies pour les maladies métaboliques

Comparaison Avec Des Composés Similaires

PF-05231023 est comparé à d’autres analogues et mimétiques du FGF21, tels que la zalfermine et d’autres molécules FGF21 modifiées . Bien que tous ces composés visent à exploiter le potentiel thérapeutique du FGF21, this compound est unique en raison de sa nature à action prolongée et de sa conjugaison spécifique à l’échafaudage IgG1, ce qui améliore sa stabilité et sa demi-vie .

Liste des composés similaires

- Zalfermine

- Autres molécules FGF21 modifiées

Activité Biologique

PF-05231023 is a synthetic analog of fibroblast growth factor 21 (FGF21), developed by Pfizer, primarily investigated for its potential in treating metabolic disorders such as type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD). This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and effects observed in various preclinical and clinical studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) refers to how the body absorbs, distributes, metabolizes, and excretes a drug. In the case of this compound:

- Absorption and Distribution : Following administration, this compound exhibits rapid absorption with peak plasma concentrations reached shortly after intravenous (IV) dosing. Studies indicate that the mean terminal half-lives for the intact C-terminus and N-terminus of this compound range from 6.5 to 96.6 hours, suggesting prolonged systemic exposure compared to native FGF21 .

- Metabolism : The pharmacokinetic profile indicates that this compound is metabolized through pathways similar to those of endogenous FGF21, with distinct roles attributed to the C-terminus and N-terminus in mediating biological effects .

Pharmacodynamics (PD) involves the drug's effects on biological systems. This compound has demonstrated:

- Lipid Metabolism : In preclinical models, particularly in diet-induced obese mice, this compound has been shown to significantly reduce triglyceride (TG) levels and improve glucose tolerance .

- Weight Management : Administration of this compound resulted in reduced body weight and adiposity in various animal models .

Case Study: ApoE−/− Mice

A notable study involved administering this compound to apolipoprotein E-deficient (ApoE−/−) mice fed a Western diet. Key findings included:

- Lipid Accumulation : Treatment with this compound significantly reduced liver fat accumulation and decreased total cholesterol (TC) and TG levels in the liver compared to control groups .

- Adipocyte Hypertrophy : The compound also decreased hypertrophy of white adipose tissue, indicating a favorable effect on fat distribution and metabolism .

Table 1: Effects of this compound on Lipid Profiles in ApoE−/− Mice

| Parameter | Control Group | This compound Group |

|---|---|---|

| Liver TG Levels (mg/g tissue) | 12.5 ± 1.2 | 7.8 ± 0.9* |

| Plasma TC Levels (mg/dL) | 180 ± 15 | 160 ± 10 |

| Body Weight (g) | 30 ± 2 | 28 ± 2* |

*Significant difference at p < 0.05 compared to control group.

Clinical Studies

Initial human trials have confirmed that this compound can elicit significant changes in fasting lipid levels and glucose metabolism:

Propriétés

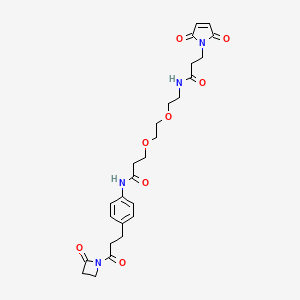

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYWUPKGDHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037589-69-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.